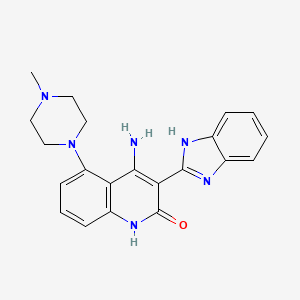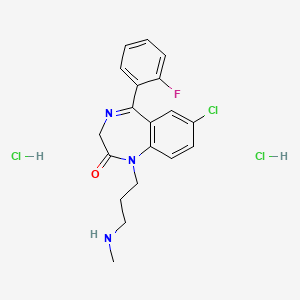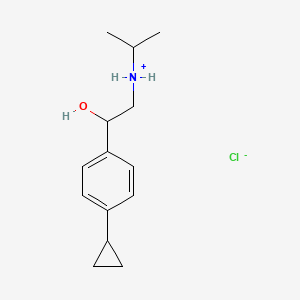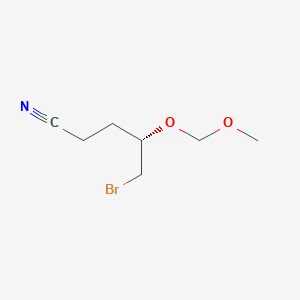![molecular formula C12H18N4S4 B13734389 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] is a complex organic compound with the molecular formula C12H18N4S4 and a molecular weight of 346.6 g/mol. This compound is characterized by its unique structure, which includes azetidine and thiazole rings connected by disulfide linkages. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves multiple steps. One common synthetic route includes the reaction of azetidine derivatives with thiazole compounds in the presence of disulfide linkages. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.
Chemical Reactions Analysis
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide linkages, leading to the formation of thiol derivatives.
Substitution: The azetidine and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves its interaction with molecular targets through its azetidine and thiazole rings. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The disulfide linkages also play a crucial role in its reactivity and ability to form stable complexes with other molecules.
Comparison with Similar Compounds
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] can be compared with other compounds that have similar structures or functional groups:
2,2’-Dithiobis(benzothiazole): This compound also contains disulfide linkages and thiazole rings but lacks the azetidine moiety.
4,4’-Dithiobis(3-methyl-1-phenyl-1H-pyrazole): Similar in having disulfide linkages but differs in the presence of pyrazole rings instead of thiazole and azetidine rings.
The uniqueness of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] lies in its combination of azetidine and thiazole rings connected by disulfide linkages, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H18N4S4 |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-[3-[[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]disulfanyl]azetidin-1-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H18N4S4/c1-3-17-11(13-1)15-5-9(6-15)19-20-10-7-16(8-10)12-14-2-4-18-12/h9-10H,1-8H2 |
InChI Key |
IGDMWMBDLXBZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)SSC3CN(C3)C4=NCCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)


![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)



![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)

![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

